1-[(2-Bromophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
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Overview
Description
1-[(2-Bromophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid is a chemical compound that combines a bromophenyl group with a piperazine ring and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]piperazine typically involves the reaction of 2-bromobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 1-[(2-Bromophenyl)methyl]piperazine can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylpiperazine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenylmethylpiperazine.
Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]piperazine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of receptor-ligand interactions, particularly in the development of new pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(4-Bromophenyl)methyl]piperazine: Similar structure but with the bromine atom in the para position.
1-[(2-Fluorophenyl)methyl]piperazine: Contains a fluorine atom instead of bromine.
1-[(2-Nitrophenyl)methyl]piperazine: Contains a nitro group instead of bromine.
These compounds share similar structural features but differ in their reactivity and biological activity, highlighting the unique properties of 1-[(2-Bromophenyl)methyl]piperazine.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.C2HF3O2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHHIBMHNKZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Br.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298705-60-9 |
Source
|
Record name | Piperazine, 1-[(2-bromophenyl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298705-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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